

physicochemical properties of (6-Cyanopyridin-3-yl)boronic acid

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Compound of Interest

Compound Name: (6-Cyanopyridin-3-yl)boronic acid

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An In-depth Technical Guide to **(6-Cyanopyridin-3-yl)boronic acid**: Properties, Applications, and Protocols

Introduction

(6-Cyanopyridin-3-yl)boronic acid is a versatile heterocyclic organoboron compound that has emerged as a significant building block in modern organic synthesis. Its unique structure, featuring a pyridine ring functionalized with both a cyano group and a boronic acid moiety, makes it a highly valuable reagent for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the electron-withdrawing cyano group and the nitrogen atom within the aromatic ring modulates the electronic properties of the boronic acid, influencing its reactivity in pivotal reactions such as the Suzuki-Miyaura cross-coupling.^{[1][2]}

This guide provides a comprehensive technical overview of **(6-Cyanopyridin-3-yl)boronic acid** for researchers, chemists, and drug development professionals. It delves into its core physicochemical properties, spectroscopic signature, synthesis, and key applications, with a focus on providing practical, field-proven insights and detailed experimental protocols.

Chemical Identity and Structure

Correctly identifying a reagent is the foundation of sound scientific research. The fundamental identifiers and structural representations for **(6-Cyanopyridin-3-yl)boronic acid** are detailed below.

Identifier	Value
CAS Number	1011722-07-8[3][4][5]
Molecular Formula	C ₆ H ₅ BN ₂ O ₂ [3][5][6]
Molecular Weight	147.93 g/mol [3][5][6]
IUPAC Name	(6-Cyanopyridin-3-yl)boronic acid
Synonyms	6-Cyano-3-pyridinylboronic acid, 5-Boronopicolinonitrile[7][8]
InChI Key	JRWBBVDYZMMZOH-UHFFFAOYSA-N[7]
SMILES	N#CC1=CC=C(B(O)O)C=N1[3]

Physicochemical Properties

The physical and chemical properties of a reagent dictate its handling, reaction conditions, and potential applications. Boronic acids, in general, are appreciated for their stability and low toxicity compared to other organometallic reagents.[9][10]

Summary of Properties

The key physicochemical data for **(6-Cyanopyridin-3-yl)boronic acid** are summarized in the following table. It is important to note that some of these values are predicted and should be used as a guide, while others are experimentally derived.

Property	Value / Observation	Source(s)
Physical Form	Solid (typically a powder)	[7]
Melting Point	140-170 °C	[8]
Boiling Point	410.1 ± 55.0 °C (Predicted)	[8]
Density	1.34 ± 0.1 g/cm ³ (Predicted)	[8]
pKa	~9 (General for boronic acids)	[11]
Solubility	Data not widely available; generally soluble in polar organic solvents like DMSO, DMF, and alcohols.	
Purity	Commercially available at ≥97% purity.	[3][7]

In-Depth Discussion

- **Melting Point:** The relatively high and broad melting point range suggests that the compound is a stable solid at room temperature but may contain impurities or exist in different crystalline forms. As with many boronic acids, dehydration can occur upon heating, leading to the formation of boroxine anhydrides, which can complicate melting point determination.
- **pKa and Acidity:** Boronic acids act as Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate species, rather than as Brønsted-Lowry acids that donate a proton.[11] The equilibrium between the neutral trigonal acid and the anionic tetrahedral boronate is pH-dependent. At physiological pH, the compound largely exists in its uncharged trigonal form. [9] The electron-withdrawing nature of the cyanopyridine scaffold is expected to increase the Lewis acidity of the boron center, potentially lowering the effective pKa compared to simple arylboronic acids.
- **Stability and Storage:** **(6-Cyanopyridin-3-yl)boronic acid** is generally stable under standard laboratory conditions. However, like many pyridinylboronic acids, it can be susceptible to protodeboronation, especially under harsh acidic or basic conditions or in the presence of certain metals.[12] For long-term storage, it is recommended to keep the solid in a tightly

sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C or -20°C) to minimize degradation.^{[3][6][13]}

Synthesis and Purification

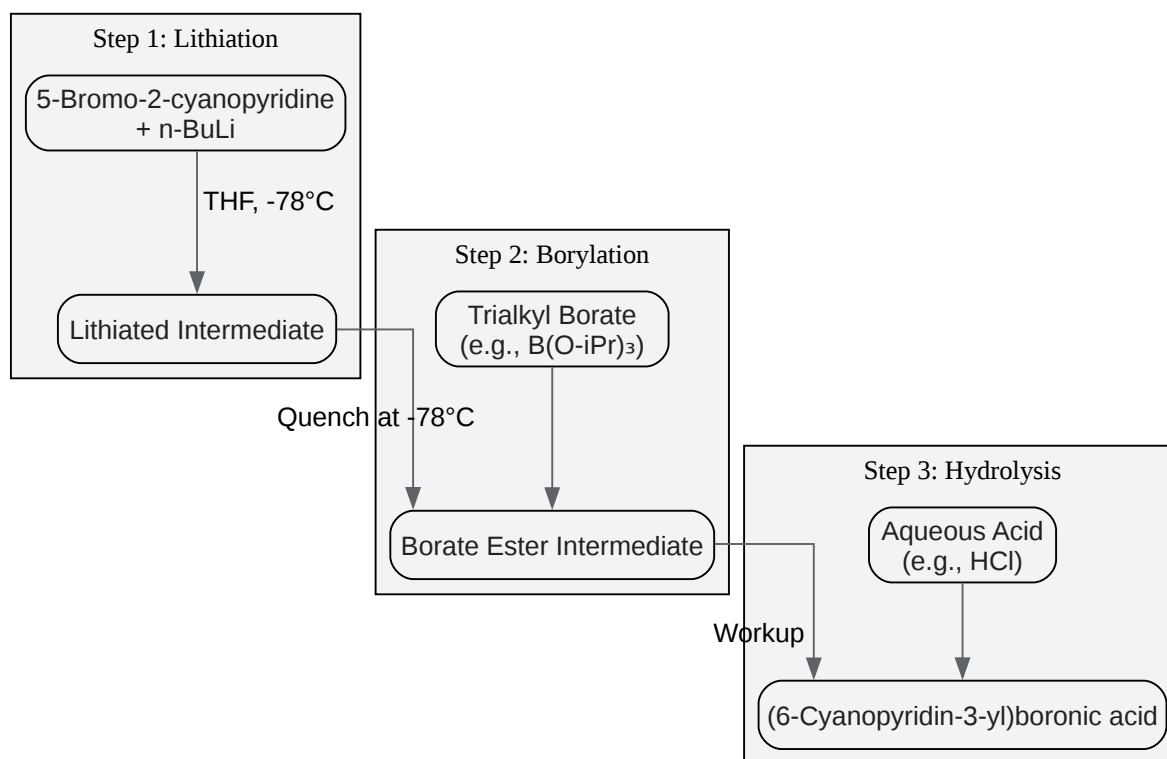
The synthesis of pyridinylboronic acids can be achieved through several established methodologies. The choice of method often depends on the availability of starting materials, scale, and tolerance of other functional groups.

Common Synthetic Pathways

- **Halogen-Metal Exchange and Borylation:** This is a classic and reliable method, particularly for large-scale preparations. It involves treating a halopyridine (typically 5-bromo-2-cyanopyridine) with an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching the resulting lithiated intermediate with a trialkyl borate ester (e.g., trimethyl borate or triisopropyl borate). Acidic workup then hydrolyzes the borate ester to the desired boronic acid.
- **Palladium-Catalyzed Borylation (Miyaura Borylation):** This powerful method involves the cross-coupling of a halopyridine with a boron-containing reagent, such as bis(pinacolato)diboron (B_2pin_2), in the presence of a palladium catalyst and a base. This route often offers excellent functional group tolerance and milder reaction conditions compared to halogen-metal exchange.^[11]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the Halogen-Metal Exchange pathway.



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Caption: General workflow for synthesis via halogen-metal exchange.

Example Protocol: Synthesis via Miyaura Borylation

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

- **Reaction Setup:** To an oven-dried flask, add 5-bromo-2-cyanopyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

- **Inert Atmosphere:** Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.
- **Solvent and Catalyst Addition:** Add anhydrous 1,4-dioxane as the solvent. To this suspension, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl_2 , 0.03 eq).
- **Reaction:** Heat the mixture to 80-90°C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
- **Workup:** After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude pinacol ester can be hydrolyzed to the boronic acid using aqueous acid or purified directly by column chromatography on silica gel.

Key Applications in Organic Synthesis

The primary utility of **(6-Cyanopyridin-3-yl)boronic acid** is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.^{[14][15]} This reaction forms a new carbon-carbon bond between the pyridine ring and another aryl, heteroaryl, or vinyl group, providing access to a vast array of complex molecular architectures.

The Suzuki-Miyaura Coupling

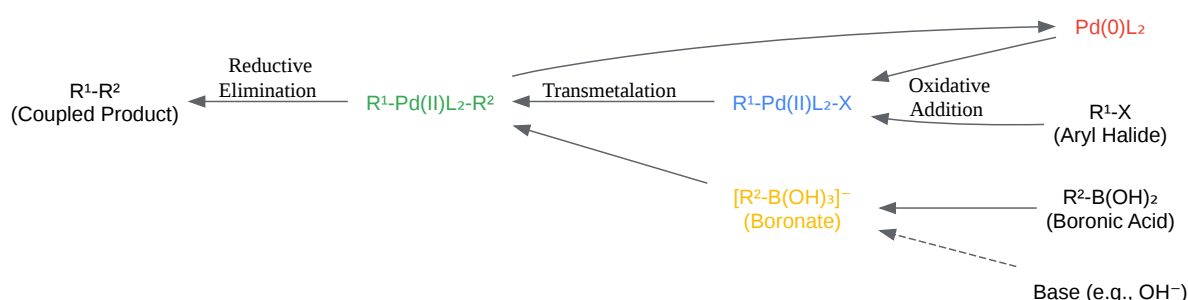
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.^{[9][12]} The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent.

The catalytic cycle involves three key steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide).

- Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.
- Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.

Suzuki-Miyaura Catalytic Cycle Diagram



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Example Protocol: Suzuki Coupling

This protocol is a representative example for coupling with an aryl bromide.

- Reaction Setup: In a flask, combine **(6-Cyanopyridin-3-yl)boronic acid** (1.2 eq), the desired aryl bromide (1.0 eq), and a base such as potassium carbonate (K_2CO_3 , 2.5 eq).
- Inert Atmosphere: Purge the vessel with argon or nitrogen.
- Solvent and Catalyst: Add a solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) ($\text{Pd(PPh}_3)_4$, 0.04 eq).

- Reaction: Heat the mixture to reflux (typically 80-100°C) for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
- Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and then brine.
- Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the biaryl product.

Safety, Handling, and Storage

Proper handling and storage are critical for ensuring user safety and maintaining the integrity of the reagent.

- Hazard Identification: **(6-Cyanopyridin-3-yl)boronic acid** is classified as harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin irritation (Category 2), and causes serious eye irritation (Category 2).[\[13\]](#)[\[16\]](#) It may also cause respiratory irritation.[\[7\]](#)
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[\[16\]](#)[\[17\]](#)
- Handling: Avoid creating dust.[\[13\]](#) Use appropriate tools for transfer. Wash hands thoroughly after handling. Ensure eyewash stations and safety showers are readily accessible.[\[16\]](#)
- Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[\[6\]](#)[\[17\]](#) The container should be kept tightly closed under an inert atmosphere.[\[6\]](#)[\[13\]](#) Recommended storage temperatures vary by supplier but are typically room temperature or refrigerated (2-8°C).[\[7\]](#)[\[13\]](#)

Conclusion

(6-Cyanopyridin-3-yl)boronic acid is a high-value chemical intermediate with well-defined properties. Its utility, primarily centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, provides synthetic chemists with a reliable tool for introducing the cyanopyridine motif into complex molecular frameworks. A thorough understanding of its physicochemical properties, stability, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

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